molecular formula C19H20ClNO2S B2865382 (E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide CAS No. 1799260-82-4

(E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide

Cat. No. B2865382
CAS RN: 1799260-82-4
M. Wt: 361.88
InChI Key: NJIXGVCLGLTNFK-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. The compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further research and development.

Mechanism of Action

The mechanism of action of (E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and inflammation. Specifically, the compound has been found to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. This inhibition leads to changes in the expression of genes that are involved in cell growth and differentiation, ultimately resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, (E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide has been found to have a variety of other biochemical and physiological effects. Studies have shown that the compound can inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and can reduce the activity of enzymes involved in the production of reactive oxygen species (ROS). It has also been found to have analgesic effects, with studies showing that it can reduce pain in animal models of arthritis and neuropathic pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of (E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide for lab experiments is its specificity for HDAC inhibition. Unlike other HDAC inhibitors, which can have off-target effects, (E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide has been found to be highly specific for HDAC inhibition, making it a valuable tool for studying the role of HDACs in cellular processes. However, one limitation of the compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on (E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide. One area of interest is the development of analogs of the compound that have improved solubility and pharmacokinetic properties. Another potential direction is the study of the compound's effects on other cellular processes, such as autophagy and apoptosis. Finally, there is interest in exploring the use of (E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide in combination with other therapeutic agents, such as chemotherapy drugs, to enhance their anti-cancer effects.

Synthesis Methods

The synthesis of (E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide involves a multi-step process that begins with the reaction of 2-chloroacetophenone with 2-methoxyethylamine to form the intermediate, 2-(2-chlorophenyl)-2-methoxyethylamine. This intermediate is then reacted with 4-(methylthio)benzaldehyde in the presence of a base to form the final product.

Scientific Research Applications

Research on (E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide has primarily focused on its potential as a therapeutic agent. The compound has been found to have anti-cancer properties, with studies showing that it can inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory and analgesic effects, making it a potential treatment for conditions such as arthritis and chronic pain.

properties

IUPAC Name

(E)-N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-(4-methylsulfanylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO2S/c1-23-18(16-5-3-4-6-17(16)20)13-21-19(22)12-9-14-7-10-15(24-2)11-8-14/h3-12,18H,13H2,1-2H3,(H,21,22)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJIXGVCLGLTNFK-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C=CC1=CC=C(C=C1)SC)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(CNC(=O)/C=C/C1=CC=C(C=C1)SC)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.